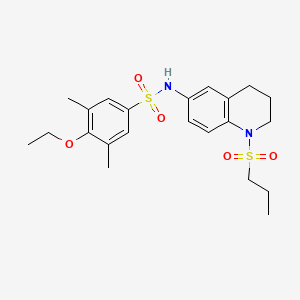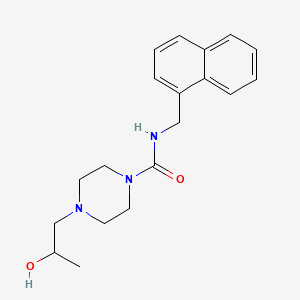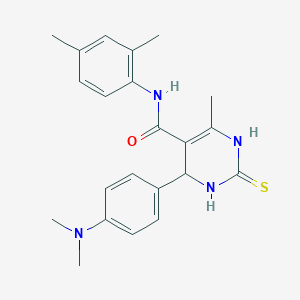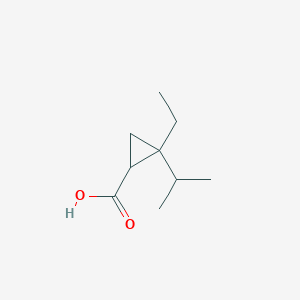
2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1247433-90-4 . It has a molecular weight of 156.22 . The IUPAC name for this compound is 2-ethyl-2-isopropylcyclopropanecarboxylic acid . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is 1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) . This indicates the molecular structure of the compound. The compound consists of a cyclopropane ring, which is a three-membered ring of carbon atoms .
Physical And Chemical Properties Analysis
“2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a liquid at room temperature . It has a molecular weight of 156.22 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Analog Compounds : A study describes the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involved cyclopropanation followed by rearrangement and deprotection processes, highlighting the versatile applications of cyclopropane derivatives in chemical synthesis (Sloan & Kirk, 1997).
Oxidative Scission of Cyclopropane Rings : Research on the reaction of small-size cycloalkane rings with RuO4 demonstrated oxidative ring opening in ethyl 2,2-dimethoxycyclopropane-1-carboxylates. This study provides insight into the reactivity of cyclopropane derivatives under oxidative conditions (Graziano et al., 1996).
Cyclopropanation and Ring Opening Reactions : A study explored the synthesis and biological evaluation of bromophenol derivatives containing a cyclopropane moiety. It demonstrated ring-opening reactions in cyclopropanes, highlighting the chemical diversity and potential applications in drug development (Boztaş et al., 2019).
Biological and Biochemical Applications
Ethylene Precursor in Plants : Research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in light-grown wheat leaves, an important precursor of ethylene in plants. This study underscores the role of cyclopropane derivatives in plant biology (Hoffman et al., 1982).
Synthesis of Amino Acid Analogs : Another study reported the stereoselective synthesis of cyclopropyl amines, carboxylic acids, and esters, highlighting the potential of cyclopropane derivatives in synthesizing biologically active molecules (Raj & Eftink, 1998).
Biosynthesis of Mycobacterial Mycolic Acids : A synthesis of cyclopropane fatty acids was described, aiming to inhibit mycolic acid biosynthesis in mycobacteria. This illustrates the importance of cyclopropane derivatives in studying bacterial lipid biosynthesis (Hartmann et al., 1994).
Analytical Applications
- Quantitative Determination in Plant Tissues : A simple, rapid, and sensitive method for determining 1-aminocyclopropane-1-carboxylic acid in plant tissues was developed, demonstrating the utility of cyclopropane derivatives in analytical biochemistry (Lizada & Yang, 1979).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-ethyl-2-propan-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNQIMRFSKCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

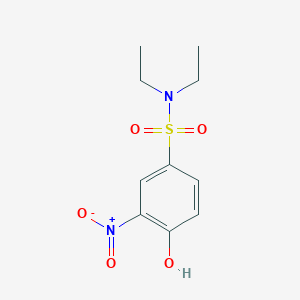
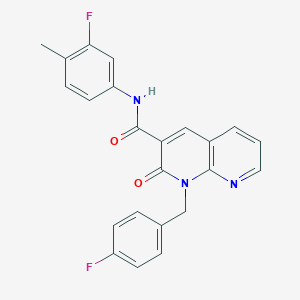
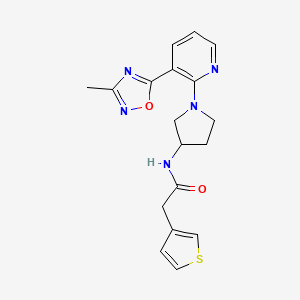
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
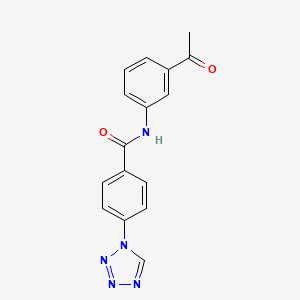
![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)
![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)
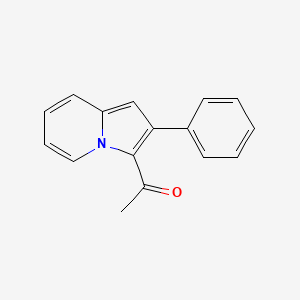
![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)
